2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene
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Overview
Description
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is an organic compound characterized by the presence of a dibromo-vinyl group and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene typically involves the bromination of a vinyl group followed by nitration of the naphthalene ring. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is purified through a series of extractions and distillations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dibromo-vinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 2-(2,2-Dibromo-vinyl)-1-amino-naphthalene, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dibromo-vinyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dibromo-vinyl)-1,3-diethyl-benzene
- 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane
- (4R)-4-(2,2-Dibromovinyl)-2,2-dimethyl-1,3-dioxolane
Uniqueness
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is unique due to the presence of both a dibromo-vinyl group and a nitro group on a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C12H7Br2NO2 |
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Molecular Weight |
357.00 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-1-nitronaphthalene |
InChI |
InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H |
InChI Key |
RPENJEXXZXQDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br |
Origin of Product |
United States |
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